
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride is a complex organic compound. This compound is characterized by its unique structure, which includes a pyridoindole core, an ethanol group, and several other functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the pyridoindole core, followed by the introduction of the ethanol group and other functional groups through various chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Functional groups such as ketones or nitro groups can be reduced to alcohols or amines.
Substitution: Halogen atoms or other leaving groups can be substituted with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of the ethanol group would yield aldehydes or carboxylic acids, while reduction of ketones would yield secondary alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological pathways could lead to the development of new treatments for diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridoindole derivatives and compounds with similar functional groups. Examples include:
- 2H-Pyrido(3,4-b)indole derivatives with different substituents.
- Compounds with ethanol groups and similar aromatic structures.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique structural features. These characteristics give it distinct chemical and biological properties, making it a valuable subject of study.
特性
CAS番号 |
111050-88-5 |
|---|---|
分子式 |
C24H33Cl2N3O3 |
分子量 |
482.4 g/mol |
IUPAC名 |
1-[1-(3,4-dimethoxyphenyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-(methylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C24H31N3O3.2ClH/c1-15-11-19-18-7-5-6-8-20(18)26-23(19)24(27(15)14-17(28)13-25-2)16-9-10-21(29-3)22(12-16)30-4;;/h5-10,12,15,17,24-26,28H,11,13-14H2,1-4H3;2*1H |
InChIキー |
RPTAEFDHASXBBU-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C(N1CC(CNC)O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C24.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


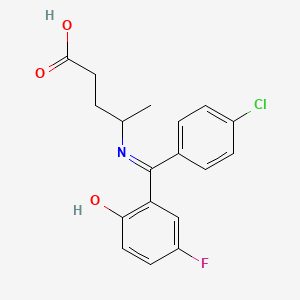
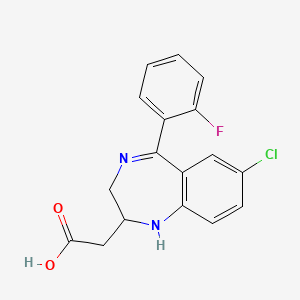
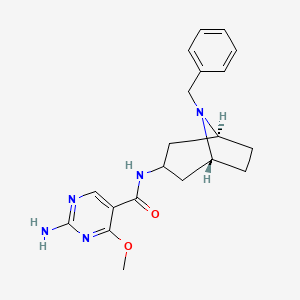
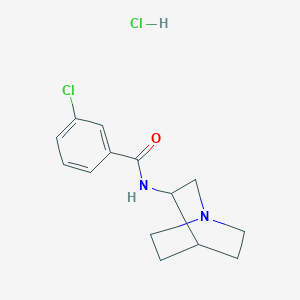
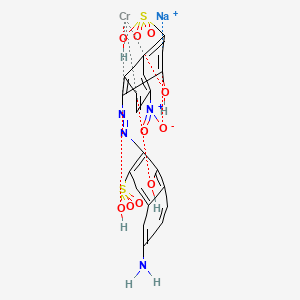

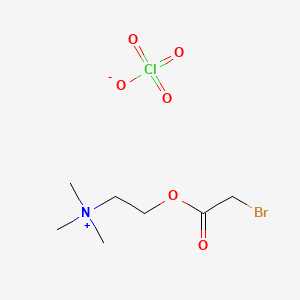

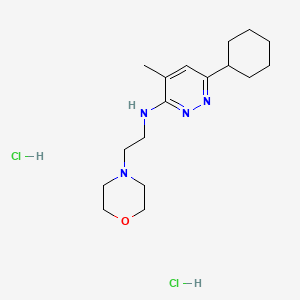

![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
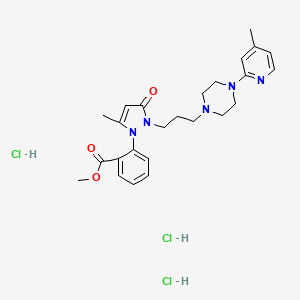
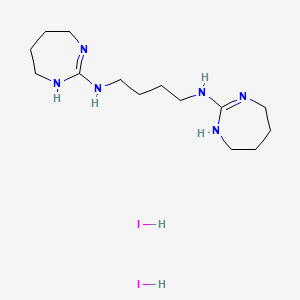
![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
